![molecular formula C19H22N4O6S2 B2606177 N1-(4-sulfamoylphenethyl)-N2-((3-(thiophene-2-carbonyl)oxazolidin-2-yl)methyl)oxalamide CAS No. 874805-80-8](/img/structure/B2606177.png)
N1-(4-sulfamoylphenethyl)-N2-((3-(thiophene-2-carbonyl)oxazolidin-2-yl)methyl)oxalamide
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Description
N1-(4-sulfamoylphenethyl)-N2-((3-(thiophene-2-carbonyl)oxazolidin-2-yl)methyl)oxalamide is a useful research compound. Its molecular formula is C19H22N4O6S2 and its molecular weight is 466.53. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
The synthesis of nonsymmetrical sulfamides, including derivatives similar to N1-(4-sulfamoylphenethyl)-N2-((3-(thiophene-2-carbonyl)oxazolidin-2-yl)methyl)oxalamide, involves safer and more convenient methodologies compared to traditional methods that use hazardous reagents. A report by Borghese et al. (2006) highlights a mild and safer preparative method for sulfamides via N-sulfamoyloxazolidinone derivatives, demonstrating a significant advancement in synthetic organic chemistry Borghese et al., 2006.
Chemical Reactions and Mechanisms
The study of the conversion of ephedrine derivatives into oxazolidinones by Moncef et al. (2010) provides insight into the sulfonation processes and the formation of oxazolidinones. This research elucidates the competition between SN1 and SN2 mechanisms in the synthesis of oxazolidinones, which are core structures in compounds like N1-(4-sulfamoylphenethyl)-N2-((3-(thiophene-2-carbonyl)oxazolidin-2-yl)methyl)oxalamide Moncef et al., 2010.
Biological and Pharmaceutical Research
Oxazolidinones, a part of the structure of N1-(4-sulfamoylphenethyl)-N2-((3-(thiophene-2-carbonyl)oxazolidin-2-yl)methyl)oxalamide, are extensively used in biological and pharmaceutical research. For instance, Cu2O/N,N'-bis(thiophen-2-ylmethyl)oxalamide has been established as an effective catalyst system for Goldberg amidation, highlighting its importance in creating bioactive molecules and potential pharmaceuticals De, Yin, & Ma, 2017.
properties
IUPAC Name |
N-[2-(4-sulfamoylphenyl)ethyl]-N'-[[3-(thiophene-2-carbonyl)-1,3-oxazolidin-2-yl]methyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O6S2/c20-31(27,28)14-5-3-13(4-6-14)7-8-21-17(24)18(25)22-12-16-23(9-10-29-16)19(26)15-2-1-11-30-15/h1-6,11,16H,7-10,12H2,(H,21,24)(H,22,25)(H2,20,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZZNXKPRCYOBAP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(N1C(=O)C2=CC=CS2)CNC(=O)C(=O)NCCC3=CC=C(C=C3)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(4-sulfamoylphenethyl)-N2-((3-(thiophene-2-carbonyl)oxazolidin-2-yl)methyl)oxalamide |
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